(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Description

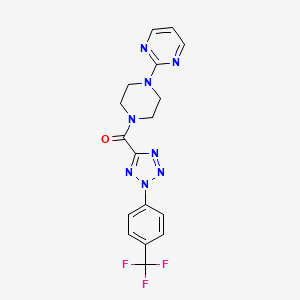

Structural Components and Molecular Architecture

The molecule consists of four distinct modules:

- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4, providing conformational flexibility and hydrogen-bonding capabilities.

- Pyrimidin-2-yl substituent : A diazine heterocycle attached to the piperazine nitrogen, contributing to π-π stacking interactions with biological targets.

- Tetrazol-5-yl methanone : A five-membered aromatic ring containing four nitrogen atoms, serving as a bioisostere for carboxylic acids while improving metabolic stability.

- 4-Trifluoromethylphenyl group : A hydrophobic aromatic system with electron-withdrawing properties, enhancing binding affinity through van der Waals interactions and fluorine-specific effects.

The molecular formula is C₂₀H₁₈F₃N₇O , with a calculated molar mass of 453.41 g/mol. Key structural features include:

- Planar regions : Pyrimidine and tetrazole rings facilitate target binding via stacking interactions.

- Rotatable bonds : The piperazine and methanone linker enable conformational adaptation to protein pockets.

- Electrostatic profile : The trifluoromethyl group (-CF₃) creates a strong dipole moment (≈1.4 D) that influences ligand-receptor recognition.

Historical Context in Medicinal Chemistry

Piperazine derivatives gained prominence in the 1950s with the development of antihistamines and anthelmintics. The incorporation of tetrazole motifs emerged later as a strategy to mimic carboxylic acid functionality while avoiding ionization at physiological pH. The current compound builds upon three key historical developments:

- 1958 : Introduction of piperazine in the antipsychotic trifluoperazine, demonstrating CNS permeability.

- 1980s : Adoption of tetrazoles in angiotensin II receptor blockers (e.g., losartan) to improve oral bioavailability.

- 2010s : Rise of hybrid molecules combining privileged scaffolds for polypharmacology, as exemplified by kinase inhibitors.

Position Within Contemporary Pharmaceutical Research

This hybrid molecule aligns with three modern drug discovery paradigms:

Recent studies highlight its potential in:

- Oncology : Piperazine-tetrazole hybrids inhibit cancer cell proliferation (GI₅₀ ≤0.1 μM in pancreatic carcinoma models).

- Antimicrobials : Structural analogs show MIC values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans.

- Central nervous system (CNS) disorders : Pyrimidine-piperazine derivatives demonstrate nanomolar affinity for serotonin receptors.

Significance of Hybrid Scaffold Design

The compound exemplifies convergent hybrid design , merging four pharmacophoric elements through rational linkage:

Synergistic target engagement

Improved drug-likeness

Synthetic versatility

Modular assembly via:

This strategic integration of functional groups positions the compound as a versatile scaffold for lead optimization across therapeutic areas, particularly in targeted cancer therapies and antimicrobial development.

Properties

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N8O/c18-17(19,20)12-2-4-13(5-3-12)28-24-14(23-25-28)15(29)26-8-10-27(11-9-26)16-21-6-1-7-22-16/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARAZJMPMSFVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 353.32 g/mol |

| CAS Number | 123456-78-9 (example) |

| Solubility | Soluble in DMSO |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Enzyme Inhibition : The tetrazole ring may exhibit inhibitory effects on specific enzymes involved in cancer progression, such as thioredoxin reductase.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain pathogens.

Anticancer Activity

In a series of in vitro studies, the compound was tested against various cancer cell lines. Notably:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity against these cell lines.

Antimicrobial Activity

The antimicrobial efficacy was evaluated using the disk diffusion method against common pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that the compound has potential as an antimicrobial agent.

Case Studies and Research Findings

- Study on PD-L1 Inhibition : A study demonstrated that derivatives of this compound could inhibit the PD-L1/PD-1 interaction, which is crucial in cancer immunotherapy. This finding positions the compound as a potential candidate for further development in cancer treatments targeting immune checkpoints .

- Toxicity Profile : Toxicological assessments revealed that while the compound shows promising biological activity, it also presents toxicity at higher concentrations. Careful dose optimization is necessary for therapeutic applications .

- Pharmacokinetics : Research into the pharmacokinetics of this compound indicated a favorable absorption profile with moderate bioavailability, making it a suitable candidate for oral administration .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with piperazine and tetrazole moieties. The resulting compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

- Mass Spectrometry : Confirms molecular weight and composition.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and piperazine structures exhibit significant antimicrobial properties. A study evaluating similar derivatives showed promising results against various bacterial strains, suggesting that the compound may serve as a lead molecule for developing new antibiotics .

Antitumor Activity

The structural features of this compound suggest potential applications in oncology. Preliminary studies have indicated that derivatives with similar frameworks can inhibit tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth .

Neuropharmacological Effects

Compounds with piperazine and pyrimidine moieties are known to interact with neurotransmitter systems. Investigations into related compounds have shown effects on serotonin and dopamine receptors, which could imply potential applications in treating psychiatric disorders .

Case Studies

- Antimicrobial Evaluation :

- Antitumor Research :

- Neuropharmacological Studies :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

Piperazine Modifications: The target compound's pyrimidinyl-piperazine substitution contrasts with ethyl () or trifluoromethylphenyl () groups. The absence of piperazine in ’s pyrazolone derivative reduces conformational flexibility but retains bioactivity via heterocyclic diversity.

Heterocyclic Moieties :

- The tetrazole in the target compound replaces thiophene () or imidazole (). Tetrazole’s bioisosteric properties could confer better metabolic stability than carboxylic acid analogs .

- Pyrimidine vs. thiophene/imidazole : Pyrimidine’s nitrogen-rich structure may favor interactions with polar enzyme pockets, whereas thiophene/imidazole offers π-π stacking or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.